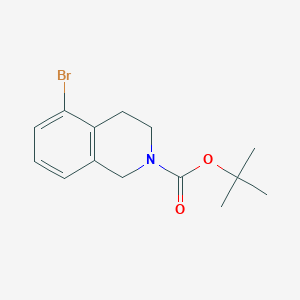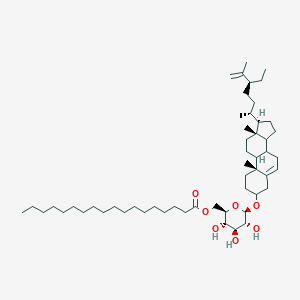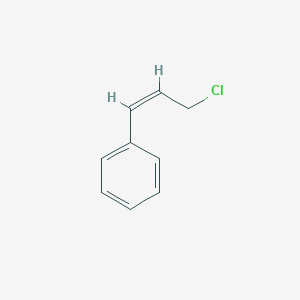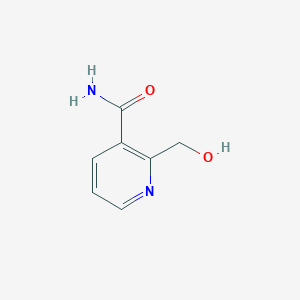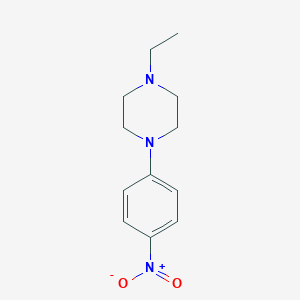
2-Fluorophenyl cyclopentyl ketone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Fluorophenyl cyclopentyl ketone derivatives involves multistep processes. For example, the synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone, a derivative of this compound, includes reactions starting from fluorobenzonitrile reacted with a Grignard reagent, followed by bromination, and subsequent reactions leading to the formation of the target molecule through a thermal rearrangement reaction (Moghimi et al., 2014).
Molecular Structure Analysis
The molecular structure of derivatives like 2-fluorodeschloroketamine, a related compound, has been identified and analyzed using techniques such as GC-MS and GC-Q/TOF-MS, providing insights into its chemical precursor and decomposition products (Luo et al., 2022).
Chemical Reactions and Properties
This compound derivatives participate in various chemical reactions. For instance, the base-promoted formal [4 + 3] annulation between 2-fluorophenylacetylenes and ketones demonstrates a methodology for synthesizing functionalized benzoxepines (Ouyang et al., 2016). This highlights the compound's reactivity and utility in creating complex chemical structures.
Physical Properties Analysis
Analyzing the physical properties of this compound and its derivatives requires detailed experimental data, which may include melting points, boiling points, solubility in various solvents, and spectroscopic properties. This information is crucial for understanding how these compounds can be manipulated and used in different chemical and pharmacological contexts.
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as reactivity with other chemicals, stability under various conditions, and the mechanisms of their reactions, are essential for their application in synthesis and other areas. For instance, the reactions involving sulfinate salts as fluoroalkylating reagents to produce fluorinated ketones (Konik et al., 2017) provide insights into the versatile chemical properties of fluorinated compounds.
Aplicaciones Científicas De Investigación
Derivative Development for Chemical Studies
2-Fluorophenyl cyclopentyl ketone has been used in the synthesis of various chemical derivatives. For instance, it served as a precursor in the multistep synthesis of a novel ketamine derivative, fluoroketamine. This derivative showed potential advantages over ketamine in terms of effective dose and recovery time in preliminary animal tests (Moghimi et al., 2014). In another study, it was identified as a suspected chemical precursor of 2-fluorodeschloroketamine, providing insights into its chemical behavior and decomposition pathways (Luo et al., 2022).
Catalytic and Synthetic Applications
In the realm of organic synthesis, this compound and its derivatives have shown potential as catalysts. They have been employed in enantioselective catalysis for asymmetric epoxidation with Oxone, although with varying degrees of success depending on the substrate and the specific derivative used (Denmark & Matsuhashi, 2002). Another study highlighted the efficiency of a fluoroalkylketone derivative as a catalyst in epoxidation reactions, demonstrating good yields for a number of olefin substrates (Legros et al., 2001).
Medicinal Chemistry and Enzyme Inhibition
In medicinal chemistry, peptidyl fluoromethyl ketones, a class of compounds involving this compound structures, play a critical role as inhibitors of hydrolytic enzymes. Their ability to selectively inhibit serine and cysteine proteases has made them valuable in studying proteolytic activity and designing compounds for the treatment of diseases like cancer and viral infections (Citarella & Micale, 2020).
Detection and Analysis Techniques
Interestingly, this compound derivatives have been utilized in the selective detection of cyclic ketones, a component in explosives. The use of thin films comprised of a conjugated polymer amplifies the emission of an emissive receptor, enabling selective detection via a ratiometric fluorescence response (Cox et al., 2011).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
2-Fluorophenyl cyclopentyl ketone is primarily used as a precursor in the synthesis of fluoroketamine
Mode of Action
It is known to be a precursor in the synthesis of fluoroketamine , which suggests that it may undergo various chemical reactions to form more complex structures.
Biochemical Pathways
As a precursor in the synthesis of fluoroketamine , it may be involved in various biochemical reactions and pathways related to the synthesis and action of fluoroketamine.
Pharmacokinetics
Its solubility in methyl acetate is reported to be 20 mg/ml , which may influence its bioavailability.
Result of Action
As a precursor in the synthesis of fluoroketamine , its primary role may be in contributing to the formation of fluoroketamine and its subsequent effects.
Action Environment
Its storage condition is recommended to be at -20°c , suggesting that temperature may play a role in maintaining its stability.
Propiedades
IUPAC Name |
cyclopentyl-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVZOQLBNNRMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548979 | |
| Record name | Cyclopentyl(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111982-45-7 | |
| Record name | Cyclopentyl(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)



